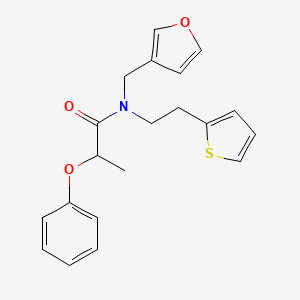
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide, also known as BQ-788, is a selective endothelin B receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to block the binding of endothelin to the endothelin B receptor.
Scientific Research Applications
Sigma-2 Receptor Studies
- Ligand Development for Sigma-2 Receptors : Studies have synthesized and evaluated benzamide analogs like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), showing high affinity for sigma-2 receptors, useful in understanding their role in biological systems (Xu et al., 2005).
Photolysis and Oxidation Studies
- Photolysis and Oxidation of Quinoline Derivatives : Research involving the synthesis of derivatives of 1,2,3,4-tetrahydroquinolines, including their photolysis and oxidation to form radicals, aids in understanding chemical behaviors of these compounds (Ivanov et al., 1979).
Tumor Imaging and Proliferation
- Tumor Imaging and Proliferation Assessment : Compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) have been evaluated for their safety and effectiveness in imaging tumor proliferation, making them valuable in medical diagnostics (Dehdashti et al., 2013).
Metabolic Pathway Analysis
- Investigating Metabolic Pathways : Studies have identified the metabolites of compounds like YM758, a 1,2,3,4-tetrahydroisoquinoline derivative, in human urine, plasma, and feces, contributing to understanding their metabolic pathways and excretion (Umehara et al., 2009).
Synthetic Route Development
- Development of Synthetic Routes : Research has focused on developing practical and scalable synthetic routes for molecules like YM758 monophosphate, demonstrating advancements in the synthesis of complex tetrahydroquinoline derivatives (Yoshida et al., 2014).
Platelet Aggregation Inhibition
- Blood Platelet Aggregation Inhibition : Synthesis and evaluation of metabolites of compounds like OPC-13013, a 2-oxo-1,2,3,4-tetrahydroquinoline derivative, have shown potential in inhibiting blood platelet aggregation (Nishi et al., 1985).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-5-9-14-28-21-12-11-20(15-18(21)10-13-24(28)29)27-26(30)19-16-22(31-6-2)25(33-8-4)23(17-19)32-7-3/h11-12,15-17H,5-10,13-14H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHDISCESDLRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794580.png)



![2-(1H-indol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2794587.png)
![N-{4-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]phenyl}acetamide](/img/structure/B2794590.png)
![N-(4-acetylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2794591.png)
![Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate](/img/structure/B2794592.png)


![6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794599.png)
![4-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B2794600.png)
